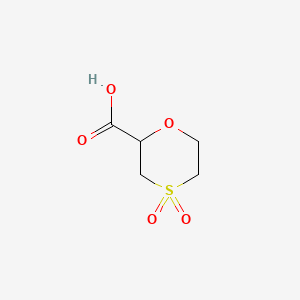
4,4-Dioxo-1,4lambda6-oxathiane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dioxo-1,4lambda6-oxathiane-2-carboxylic acid is a chemical compound with the molecular formula C4H6O5S. It is known for its unique structure, which includes a sulfur atom in a six-membered ring, making it a member of the oxathiane family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dioxo-1,4lambda6-oxathiane-2-carboxylic acid typically involves the oxidation of 1,4-oxathiane derivatives. One common method includes the use of strong oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the dioxo functionality .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to balance the rate of oxidation with the stability of the intermediate compounds .
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dioxo-1,4lambda6-oxathiane-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydroxylated oxathiane derivatives.
Substitution: Ester or amide derivatives.
Applications De Recherche Scientifique
4,4-Dioxo-1,4lambda6-oxathiane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4-Dioxo-1,4lambda6-oxathiane-2-carboxylic acid involves its interaction with specific molecular targets. The dioxo groups can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the carboxylic acid group can form hydrogen bonds with biological macromolecules, affecting their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Oxathiane: Lacks the dioxo functionality, making it less reactive in oxidation reactions.
4,4-Dioxo-1,4-thiazine: Contains a nitrogen atom instead of sulfur, leading to different chemical properties.
4,4-Dioxo-1,4lambda6-thiane: Similar structure but with different reactivity due to the absence of the carboxylic acid group.
Propriétés
Formule moléculaire |
C5H8O5S |
|---|---|
Poids moléculaire |
180.18 g/mol |
Nom IUPAC |
4,4-dioxo-1,4-oxathiane-2-carboxylic acid |
InChI |
InChI=1S/C5H8O5S/c6-5(7)4-3-11(8,9)2-1-10-4/h4H,1-3H2,(H,6,7) |
Clé InChI |
TWXMXGNHPFOVAR-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC(O1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















